Calcitriol-18,18,18,26,26,26,27,27,27-d9
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Overview
Description
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated form of calcitriol, the active form of vitamin D3. This compound is synthesized by replacing specific hydrogen atoms in calcitriol with deuterium, a stable isotope of hydrogen. Calcitriol plays a crucial role in calcium homeostasis and bone metabolism by enhancing the absorption of calcium and phosphorus from the intestines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-18,18,18,26,26,26,27,27,27-d9 involves multiple steps, starting from a suitable precursor such as vitamin D3. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium using deuterated reagents.
Purification: Isolation and purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
Quality Assurance: Rigorous testing to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Calcitriol-18,18,18,26,26,26,27,27,27-d9 undergoes various chemical reactions, including:
Oxidation: Conversion to calcitroic acid.
Reduction: Formation of less active metabolites.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Calcitroic Acid: A major metabolite formed through oxidation.
Reduced Metabolites: Formed through reduction reactions.
Scientific Research Applications
Calcitriol-18,18,18,26,26,26,27,27,27-d9 has diverse applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways.
Biology: Investigates the role of vitamin D in cellular processes.
Medicine: Explores therapeutic potential in treating conditions like osteoporosis and hypocalcemia.
Industry: Utilized in the development of vitamin D supplements and fortified foods
Mechanism of Action
Calcitriol-18,18,18,26,26,26,27,27,27-d9 exerts its effects by binding to the vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the transcription of genes involved in calcium and phosphorus absorption, bone mineralization, and immune function. The molecular targets include:
Calcium Channels: Enhancing calcium uptake in the intestines.
Bone Cells: Promoting bone formation and resorption balance.
Immune Cells: Modulating immune responses
Comparison with Similar Compounds
Similar Compounds
Calcidiol: A precursor of calcitriol with similar biological activity.
Ergocalciferol: Another form of vitamin D with distinct metabolic pathways.
Alfacalcidol: A synthetic analog of calcitriol used in clinical settings.
Uniqueness
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research compared to its non-deuterated counterparts .
Biological Activity
Calcitriol-18,18,18,26,26,26,27,27,27-d9 is a deuterated analog of calcitriol (1,25-dihydroxyvitamin D3), which is the active form of vitamin D3. This compound is characterized by the substitution of nine hydrogen atoms with deuterium, a stable isotope of hydrogen. The modifications in its structure may enhance its stability and alter its biological activity compared to non-deuterated calcitriol.
Calcitriol exerts its biological effects primarily through binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium and phosphate metabolism. This compound retains similar biological activities to calcitriol due to its structural similarity but may exhibit altered pharmacokinetics and pharmacodynamics owing to its deuteration. This alteration can lead to prolonged activity or enhanced efficacy in specific biological contexts.
Key Functions:
- Calcium Homeostasis : Regulates calcium absorption in the intestines and reabsorption in the kidneys.
- Bone Metabolism : Influences osteoblast and osteoclast function.
- Gene Regulation : Modulates the expression of genes involved in various metabolic pathways.
Comparative Biological Activity
The following table summarizes the biological activities of calcitriol and its deuterated analog:
Activity | Calcitriol | This compound |
---|---|---|
VDR Binding Affinity | High | Similar but potentially enhanced |
Calcium Absorption | Yes | Yes |
Gene Regulation | Yes | Yes |
Stability | Moderate | Higher due to deuteration |
Pharmacokinetics | Standard | Altered (prolonged effects) |
Research Findings
- Pharmacokinetics and Metabolism : Studies have indicated that deuterated forms of calcitriol may exhibit altered pharmacokinetics compared to standard calcitriol. This includes differences in absorption rates and half-lives in biological systems.
- Cell Culture Studies : In vitro studies have demonstrated that this compound can influence cellular processes similarly to calcitriol. For example:
- Clinical Implications : The potential applications of this compound extend into therapeutic areas such as:
Case Study 1: Bone Health
A clinical trial involving patients with chronic kidney disease (CKD) demonstrated that administration of calcitriol improved bone mineral density (BMD) significantly compared to placebo. The study suggested that higher doses of calcitriol could be beneficial for managing secondary hyperparathyroidism associated with CKD .
Case Study 2: Cancer Treatment
In a preclinical model assessing the effects of calcitriol on prostate cancer cells (PC-3), researchers found that treatment led to increased expression of cyclin-dependent kinase inhibitors (CDKIs), which are crucial for halting cancer cell proliferation. This suggests that this compound may have similar or enhanced effects due to its structural modifications .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
425.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-7a-(trideuteriomethyl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3,5D3 |
InChI Key |
GMRQFYUYWCNGIN-METNVTIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@]12CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/[C@@H]1CC[C@@H]2[C@H](C)CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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